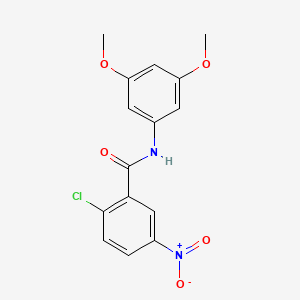
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide, also known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. It has also been shown to interact with the reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and to inhibit the proliferation of cancer cells. 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It also exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also limitations to its use. 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide. One area of interest is in the development of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide-based therapeutics for the treatment of cancer. Another area of interest is in the study of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide's mechanism of action, which may provide insights into its potential applications in other areas of research. Additionally, the development of new synthesis methods for 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide may improve its solubility and increase its potential applications in lab experiments.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting amide is then purified through recrystallization to obtain pure 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has been used in the study of protein-protein interactions, enzyme inhibition, and as a fluorescent probe for the detection of reactive oxygen species.
Propiedades
IUPAC Name |
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-11-5-9(6-12(8-11)23-2)17-15(19)13-7-10(18(20)21)3-4-14(13)16/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCIQHYYMQILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)
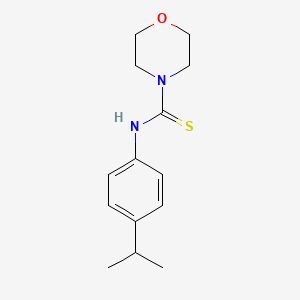
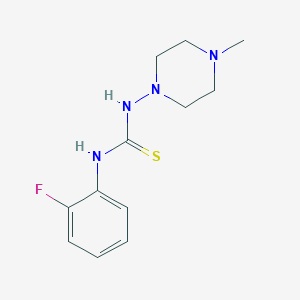
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
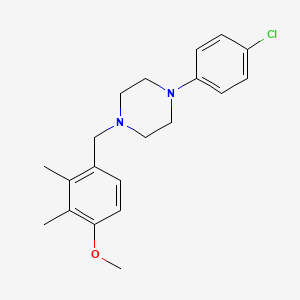
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

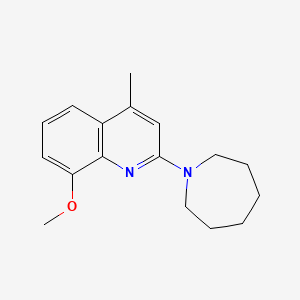

![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)